molecular formula C27H30O3 B12555280 4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl CAS No. 192565-10-9

4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl

Cat. No.: B12555280
CAS No.: 192565-10-9
M. Wt: 402.5 g/mol
InChI Key: OVGDBXAZENFSFQ-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.

    Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction using pentanol and an appropriate leaving group.

    Attachment of the Prop-2-en-1-yloxy Group: This step involves the reaction of the biphenyl derivative with an allyl halide under basic conditions to form the prop-2-en-1-yloxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the biphenyl core or the functional groups, leading to hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.

    Reduction: Hydrogenation reactions can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

In biological and medical research, biphenyl derivatives are often studied for their potential pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In industry, such compounds can be used in the development of advanced materials, including liquid crystals and polymers. Their structural properties can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pentyloxy)-4’-methoxy-1,1’-biphenyl: Lacks the prop-2-en-1-yloxy group.

    4-(Pentyloxy)-4’-hydroxy-1,1’-biphenyl: Contains a hydroxyl group instead of the methoxy group.

    4-(Pentyloxy)-4’-bromo-1,1’-biphenyl: Contains a bromine atom instead of the prop-2-en-1-yloxy group.

Uniqueness

The presence of both the pentyloxy and prop-2-en-1-yloxy groups in 4-(Pentyloxy)-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl imparts unique chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions. These characteristics can make it more suitable for specific applications compared to its analogs.

Properties

CAS No.

192565-10-9

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

1-(4-pentoxyphenyl)-4-[(4-prop-2-enoxyphenyl)methoxy]benzene

InChI

InChI=1S/C27H30O3/c1-3-5-6-20-29-26-15-9-23(10-16-26)24-11-17-27(18-12-24)30-21-22-7-13-25(14-8-22)28-19-4-2/h4,7-18H,2-3,5-6,19-21H2,1H3

InChI Key

OVGDBXAZENFSFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OCC=C

Origin of Product

United States

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